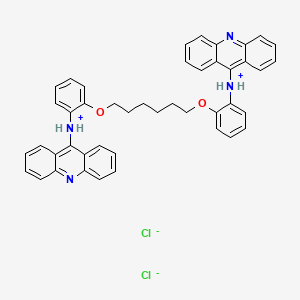
(1,3,5-Triazine-1,3,5(2H,4H,6H)-triyl-2,4,6-trioxo)triethylene tris(octadecylcarbamate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3,5-Triazine-1,3,5(2H,4H,6H)-triyl-2,4,6-trioxo)triethylene tris(octadecylcarbamate): is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its triazine core, which is substituted with three ethylene tris(octadecylcarbamate) groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1,3,5-Triazine-1,3,5(2H,4H,6H)-triyl-2,4,6-trioxo)triethylene tris(octadecylcarbamate) typically involves the reaction of cyanuric chloride with ethylene diamine, followed by the introduction of octadecyl isocyanate. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process is carried out under controlled temperatures to ensure the desired product formation.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the triazine core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, especially at the carbamate groups, resulting in the formation of amine derivatives.
Substitution: The triazine core is susceptible to nucleophilic substitution reactions, where different nucleophiles can replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce triazine amines. Substitution reactions can result in a variety of triazine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical assays.
Medicine: Potential applications in medicine include its use as a drug delivery agent. The compound’s ability to interact with various biological targets can be harnessed to improve the efficacy and specificity of therapeutic agents.
Industry: In industrial applications, this compound is used as an additive in polymers and coatings to enhance their properties. Its stability and compatibility with different materials make it suitable for use in high-performance products.
Mecanismo De Acción
The mechanism of action of (1,3,5-Triazine-1,3,5(2H,4H,6H)-triyl-2,4,6-trioxo)triethylene tris(octadecylcarbamate) involves its interaction with specific molecular targets. The triazine core can bind to enzymes and proteins, altering their activity and function. The carbamate groups can form hydrogen bonds and hydrophobic interactions with biological molecules, facilitating the compound’s binding and activity. The pathways involved in its mechanism of action include enzyme inhibition, protein-protein interactions, and signal transduction modulation.
Comparación Con Compuestos Similares
Melamine: A triazine derivative with similar structural features but different functional groups.
Cyanuric Acid: Another triazine compound with three hydroxyl groups instead of carbamate groups.
Atrazine: A herbicide that shares the triazine core but has different substituents.
Uniqueness: The uniqueness of (1,3,5-Triazine-1,3,5(2H,4H,6H)-triyl-2,4,6-trioxo)triethylene tris(octadecylcarbamate) lies in its specific combination of triazine and carbamate groups. This combination imparts unique chemical properties and potential applications that are not observed in other triazine derivatives. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile compound in scientific research and industrial applications.
Propiedades
Número CAS |
85099-26-9 |
|---|---|
Fórmula molecular |
C66H126N6O9 |
Peso molecular |
1147.7 g/mol |
Nombre IUPAC |
2-[3,5-bis[2-[carboxy(octadecyl)amino]ethyl]-2,4,6-trioxo-1,3,5-triazinan-1-yl]ethyl-octadecylcarbamic acid |
InChI |
InChI=1S/C66H126N6O9/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-67(64(76)77)55-58-70-61(73)71(59-56-68(65(78)79)53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)63(75)72(62(70)74)60-57-69(66(80)81)54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-60H2,1-3H3,(H,76,77)(H,78,79)(H,80,81) |
Clave InChI |
WRDHLNLJMKVJIN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCN(CCN1C(=O)N(C(=O)N(C1=O)CCN(CCCCCCCCCCCCCCCCCC)C(=O)O)CCN(CCCCCCCCCCCCCCCCCC)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


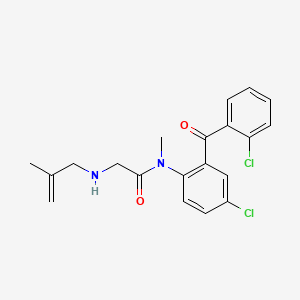
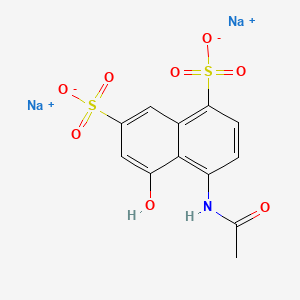
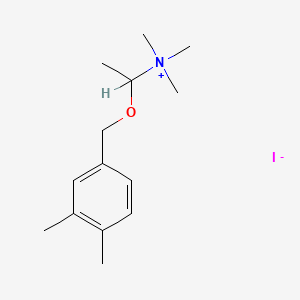
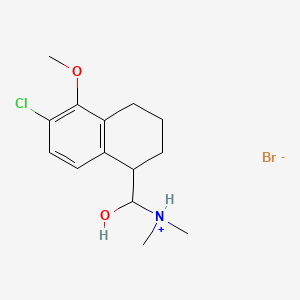
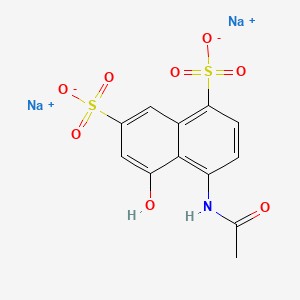
![Tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate](/img/structure/B13786405.png)

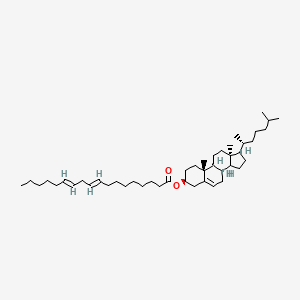
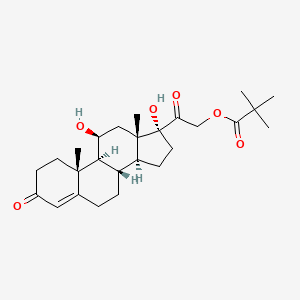


![(R)-2-Amino-3-(4,5-difluoro-1H-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B13786430.png)
